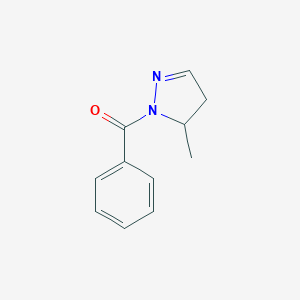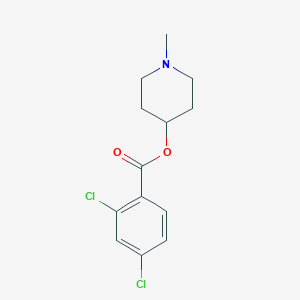![molecular formula C24H24ClNO6S B257853 N-{[5-(4-chlorophenyl)-2-furyl]methyl}-N-(1,1-dioxidotetrahydro-3-thienyl)-2-(2-methoxyphenoxy)acetamide](/img/structure/B257853.png)
N-{[5-(4-chlorophenyl)-2-furyl]methyl}-N-(1,1-dioxidotetrahydro-3-thienyl)-2-(2-methoxyphenoxy)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{[5-(4-chlorophenyl)-2-furyl]methyl}-N-(1,1-dioxidotetrahydro-3-thienyl)-2-(2-methoxyphenoxy)acetamide, also known as TAK-659, is a novel selective inhibitor of the protein kinase B-cell lymphoma 2 (BTK). It has been developed as a potential therapeutic agent for the treatment of various B-cell malignancies.
Mécanisme D'action
N-{[5-(4-chlorophenyl)-2-furyl]methyl}-N-(1,1-dioxidotetrahydro-3-thienyl)-2-(2-methoxyphenoxy)acetamide selectively inhibits BTK, a key enzyme involved in the signaling pathway of B-cell receptor (BCR) activation. By inhibiting BTK, N-{[5-(4-chlorophenyl)-2-furyl]methyl}-N-(1,1-dioxidotetrahydro-3-thienyl)-2-(2-methoxyphenoxy)acetamide blocks the survival and proliferation of B-cell malignancies, leading to tumor cell death.
Biochemical and Physiological Effects:
N-{[5-(4-chlorophenyl)-2-furyl]methyl}-N-(1,1-dioxidotetrahydro-3-thienyl)-2-(2-methoxyphenoxy)acetamide has been shown to induce apoptosis (programmed cell death) in B-cell malignancies, inhibit cell proliferation, and reduce the production of inflammatory cytokines. It has also been found to enhance the activity of other anti-cancer agents, such as rituximab and venetoclax.
Avantages Et Limitations Des Expériences En Laboratoire
N-{[5-(4-chlorophenyl)-2-furyl]methyl}-N-(1,1-dioxidotetrahydro-3-thienyl)-2-(2-methoxyphenoxy)acetamide has several advantages for use in laboratory experiments, including its high selectivity for BTK and its favorable pharmacokinetic properties. However, its complex synthesis method and limited solubility in aqueous solutions may pose challenges for some experiments.
Orientations Futures
Future research on N-{[5-(4-chlorophenyl)-2-furyl]methyl}-N-(1,1-dioxidotetrahydro-3-thienyl)-2-(2-methoxyphenoxy)acetamide may focus on optimizing its pharmacokinetic properties, improving its solubility in aqueous solutions, and evaluating its efficacy in clinical trials for the treatment of B-cell malignancies. Additionally, N-{[5-(4-chlorophenyl)-2-furyl]methyl}-N-(1,1-dioxidotetrahydro-3-thienyl)-2-(2-methoxyphenoxy)acetamide may have potential applications in other diseases, such as autoimmune disorders and inflammatory conditions.
Méthodes De Synthèse
N-{[5-(4-chlorophenyl)-2-furyl]methyl}-N-(1,1-dioxidotetrahydro-3-thienyl)-2-(2-methoxyphenoxy)acetamide is synthesized through a multi-step process involving the reaction of various chemical reagents. The synthesis method is complex and requires expertise in organic chemistry.
Applications De Recherche Scientifique
N-{[5-(4-chlorophenyl)-2-furyl]methyl}-N-(1,1-dioxidotetrahydro-3-thienyl)-2-(2-methoxyphenoxy)acetamide has been extensively studied for its potential use in the treatment of B-cell malignancies such as chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). It has shown promising results in preclinical studies, demonstrating potent anti-tumor activity and favorable pharmacokinetic properties.
Propriétés
Nom du produit |
N-{[5-(4-chlorophenyl)-2-furyl]methyl}-N-(1,1-dioxidotetrahydro-3-thienyl)-2-(2-methoxyphenoxy)acetamide |
|---|---|
Formule moléculaire |
C24H24ClNO6S |
Poids moléculaire |
490 g/mol |
Nom IUPAC |
N-[[5-(4-chlorophenyl)furan-2-yl]methyl]-N-(1,1-dioxothiolan-3-yl)-2-(2-methoxyphenoxy)acetamide |
InChI |
InChI=1S/C24H24ClNO6S/c1-30-22-4-2-3-5-23(22)31-15-24(27)26(19-12-13-33(28,29)16-19)14-20-10-11-21(32-20)17-6-8-18(25)9-7-17/h2-11,19H,12-16H2,1H3 |
Clé InChI |
GBJCTGFCFLVPRY-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1OCC(=O)N(CC2=CC=C(O2)C3=CC=C(C=C3)Cl)C4CCS(=O)(=O)C4 |
SMILES canonique |
COC1=CC=CC=C1OCC(=O)N(CC2=CC=C(O2)C3=CC=C(C=C3)Cl)C4CCS(=O)(=O)C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![1-[(1-Ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl]proline](/img/structure/B257808.png)
![5-ethyl-4-{[1-(4-fluorophenyl)ethylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B257811.png)
![Ethyl 4-(4-fluoroanilino)benzo[h]quinoline-3-carboxylate](/img/structure/B257812.png)

![1-[Benzyl(methyl)amino]propan-2-yl 2-fluorobenzoate](/img/structure/B257817.png)

![N-(4-chlorophenyl)-4,4-dimethyl-3,8-dioxo-1-sulfanyl-3,4,7,8-tetrahydro-6H-pyrazolo[1,2-a][1,2,4]triazine-6-carboxamide](/img/structure/B257835.png)
![N-(1,1-dioxidotetrahydro-3-thienyl)-N-{[5-(4-fluorophenyl)-2-furyl]methyl}-2-(2-methylphenoxy)acetamide](/img/structure/B257838.png)
![N-allyl-2,5-dichloro-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzenesulfonamide](/img/structure/B257841.png)
![N-(1,1-dioxidotetrahydro-3-thienyl)-N-{[5-(4-fluorophenyl)-2-furyl]methyl}-2-(4-methoxyphenoxy)acetamide](/img/structure/B257842.png)